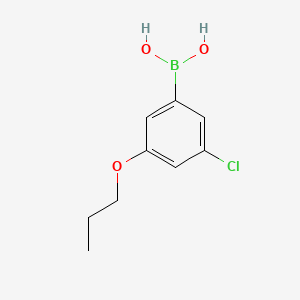

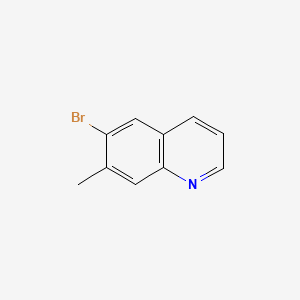

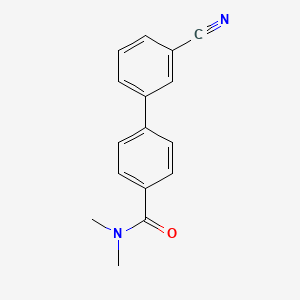

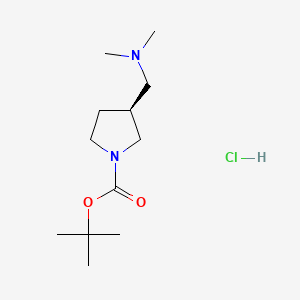

![molecular formula C18H20Cl3N3O B595931 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride CAS No. 1216894-33-5](/img/structure/B595931.png)

4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride

Vue d'ensemble

Description

The compound “4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride” is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It’s also occasionally used for amebiasis that is occurring outside the intestines, rheumatoid arthritis, and lupus erythematosus .

Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry procedures. For instance, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. As an example, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives were synthesized from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone .Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that certain chloroquinoline derivatives, such as 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol (CAP), exhibit significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds, including CAP, CMPA, and CNPA, demonstrate predominantly cathodic character in their inhibition mechanisms and adhere to the mild steel surface according to the Langmuir adsorption isotherm. The study indicates that such chloroquinoline derivatives could be beneficial in developing corrosion inhibitors for industrial applications (Prabhu et al., 2008).

Antimalarial Activity

Chloroquinoline structures have been extensively studied for their antimalarial properties. For example, di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol have shown significant in vitro and in vivo antimalarial activity, comparable or superior to chloroquine against certain strains of Plasmodium falciparum. These findings suggest that chloroquinoline-based compounds, through structural modifications, could be potent antimalarial agents with the potential to overcome chloroquine resistance (Barlin et al., 1992).

Microwave-Accelerated Synthesis

Chloroquinoline derivatives have also been synthesized using microwave-accelerated methods, indicating a potential application in the efficient and rapid synthesis of such compounds. This method allows for regioselective aromatic nucleophilic substitution, demonstrating the versatile chemistry of chloroquinoline structures and their potential in various synthetic applications (Motiwala et al., 2007).

Cancer Chemotherapy

Chloroquinoline derivatives have also been explored for their anticancer properties. Novel diazenyl Schiff base derivatives of chloroquinoline have shown cytotoxic effects against human breast cancer cell lines, suggesting their potential as anticancer agents. The structural versatility of chloroquinoline compounds can be exploited to design effective anticancer drugs with specific targeting capabilities (Sarangi et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As a derivative of chloroquine, it might have similar safety concerns. For instance, serious side effects of chloroquine include problems with vision, muscle damage, seizures, and low blood cell levels .

Mécanisme D'action

Target of Action

The primary target of this compound is the HIV reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV, as it catalyzes the transcription of retroviral RNA into DNA .

Mode of Action

The compound interacts with its target, the HIV reverse transcriptase, by binding to it. This binding inhibits the enzyme’s activity, preventing the transcription of retroviral RNA into DNA

Biochemical Pathways

The inhibition of HIV reverse transcriptase disrupts the viral life cycle, preventing the virus from replicating within host cells . This affects the broader biochemical pathway of viral replication and proliferation, with downstream effects that include a reduction in viral load and potential slowing of disease progression.

Pharmacokinetics

Computational studies have been used to investigate the drug-likeness of the compound, which includes computing the physico-chemical properties that are important for the pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of HIV replication. By preventing the transcription of retroviral RNA into DNA, the compound can potentially reduce the viral load within the host organism and slow the progression of the disease .

Analyse Biochimique

Biochemical Properties

The compound 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride interacts with various enzymes and proteins in biochemical reactions .

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBRFGUODDEGH-ZWOCKVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670074 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216894-33-5 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216894-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)

![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)